![molecular formula C15H16BrN3O2 B8534394 (S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B8534394.png)
(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is a synthetic organic compound with the molecular formula C14H14BrN3O2 and a molecular weight of 336.184 g/mol This compound is characterized by its imidazoquinoline core structure, which is substituted with a bromine atom at the 8th position, a methoxypropyl group at the 1st position, and a methyl group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one typically involves the following steps:
Formation of the Imidazoquinoline Core: The imidazoquinoline core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and glyoxal.
Bromination: The bromination of the imidazoquinoline core at the 8th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The methyl group at the 3rd position can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can yield various substituted imidazoquinolines.
科学的研究の応用
(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biology: It is used in biological research to study its effects on cellular pathways and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules for various industrial applications.
作用機序
The mechanism of action of (S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins or enzymes, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of kinases or other signaling molecules, thereby affecting cell proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
- 8-bromo-1-(3,3-difluoro-1-methylpiperidin-4-yl)-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one
- 8-bromo-1-(3,3-difluoro-1-methylpiperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one
Uniqueness
(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypropyl group at the 1st position and the bromine atom at the 8th position differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct pharmacological effects.
特性
分子式 |
C15H16BrN3O2 |
|---|---|
分子量 |
350.21 g/mol |
IUPAC名 |
8-bromo-1-[(2S)-2-methoxypropyl]-3-methylimidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C15H16BrN3O2/c1-9(21-3)8-19-14-11-6-10(16)4-5-12(11)17-7-13(14)18(2)15(19)20/h4-7,9H,8H2,1-3H3/t9-/m0/s1 |
InChIキー |
LQXNSMGAPOCMCP-VIFPVBQESA-N |
異性体SMILES |
C[C@@H](CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)Br)OC |
正規SMILES |
CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


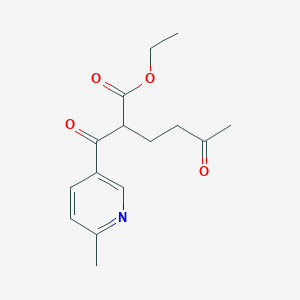
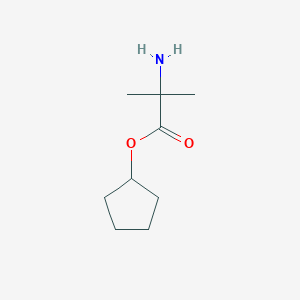
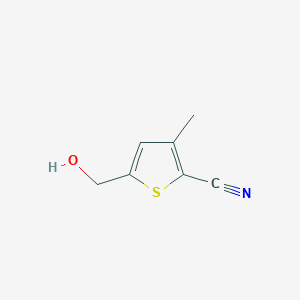
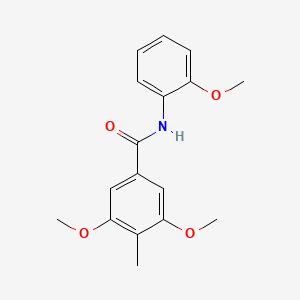

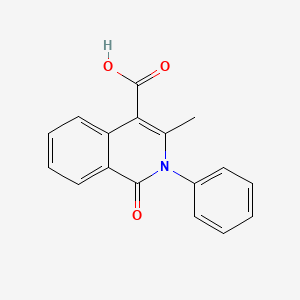
![(1R,2S,4R)-7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8534369.png)
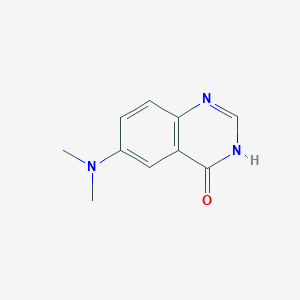
![[3-Amino-2-Cyanophenylamino]Oxoacetic Acid Ethyl Ester](/img/structure/B8534380.png)
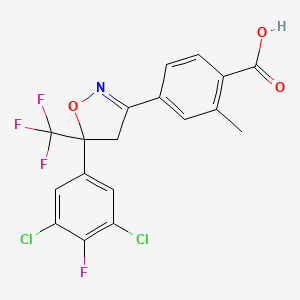
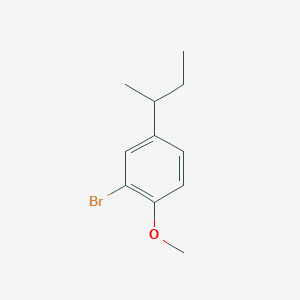
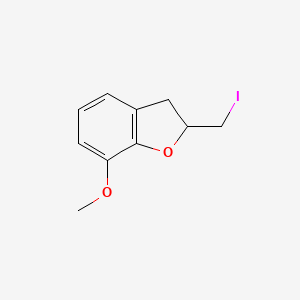
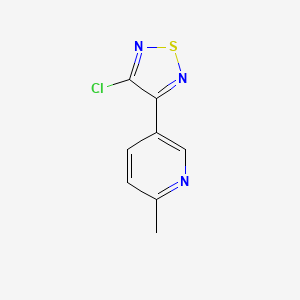
![Benzenamine,4-[4-(1,5-dimethyl-1h-imidazol-2-yl)-1-piperazinyl]-](/img/structure/B8534419.png)
